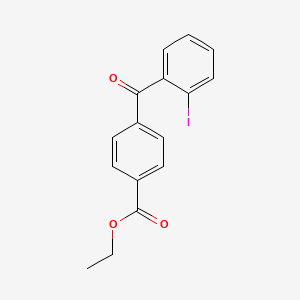

4-Ethoxycarbonyl-2'-iodobenzophenone

Description

4-Ethoxycarbonyl-2’-iodobenzophenone is an organic compound with the molecular formula C16H13IO3. It is a derivative of benzophenone, characterized by the presence of an ethoxycarbonyl group and an iodine atom attached to the benzene rings. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name |

ethyl 4-(2-iodobenzoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13IO3/c1-2-20-16(19)12-9-7-11(8-10-12)15(18)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFNQYLFFDEROD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641527 | |

| Record name | Ethyl 4-(2-iodobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-37-0 | |

| Record name | Ethyl 4-(2-iodobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxycarbonyl-2’-iodobenzophenone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxycarbonylbenzoyl chloride and 2-iodobenzene.

Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the Friedel-Crafts acylation reaction, where 4-ethoxycarbonylbenzoyl chloride reacts with 2-iodobenzene in the presence of a Lewis acid catalyst like aluminum chloride.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: On an industrial scale, the production of 4-Ethoxycarbonyl-2’-iodobenzophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxycarbonyl-2’-iodobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, often in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the iodine atom.

Scientific Research Applications

Synthesis Overview

The synthesis typically involves the reaction of ethyl 4-iodobenzoate with benzoyl chloride in the presence of a base like triethylamine. The reaction is conducted under controlled conditions to yield high purity products suitable for various applications.

Organic Chemistry

In organic chemistry, 4-Ethoxycarbonyl-2'-iodobenzophenone serves as a precursor for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to create derivatives that can be utilized in different chemical reactions.

| Reaction Type | Description | Example Products |

|---|---|---|

| Substitution | Iodine can be replaced with other groups | Various substituted benzophenones |

| Reduction | Carbonyl group can be reduced to alcohol | 4-Ethoxycarbonyl-2'-iodobenzhydrol |

| Oxidation | Can be oxidized to form carboxylic acids | 4-Ethoxycarbonyl-2'-iodobenzoic acid |

Biological Applications

Research indicates that derivatives of this compound exhibit significant biological activity . These compounds have been studied for their potential as antitumor , antimicrobial , and anti-inflammatory agents . For instance, certain derivatives have shown efficacy against multi-drug resistant bacterial strains, highlighting their potential in pharmaceutical applications.

Case Study: Antimicrobial Efficacy

A study demonstrated that derivatives of this compound displayed antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antibiotics .

Photoinitiators

Due to its ability to absorb light and initiate polymerization reactions, this compound is used as a photoinitiator in the production of polymers and coatings. This application is critical in industries such as coatings, adhesives, and inks.

Dyes and Pigments

The compound also finds use as an intermediate in the synthesis of dyes and pigments, contributing to the coloration of materials such as plastics and textiles.

Mechanism of Action

The mechanism by which 4-Ethoxycarbonyl-2’-iodobenzophenone exerts its effects depends on the specific application:

Molecular Targets: In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Pathways Involved: The compound can affect pathways related to cell signaling, metabolism, or gene expression, depending on its structure and functional groups.

Comparison with Similar Compounds

Benzophenone: A simpler structure without the ethoxycarbonyl and iodine substituents.

4-Ethoxycarbonylbenzophenone: Lacks the iodine atom, affecting its reactivity and applications.

2-Iodobenzophenone: Does not have the ethoxycarbonyl group, which influences its chemical behavior.

This detailed overview provides a comprehensive understanding of 4-Ethoxycarbonyl-2’-iodobenzophenone, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

4-Ethoxycarbonyl-2'-iodobenzophenone (ECIB) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula : C16H13IO3

- Molecular Weight : 374.18 g/mol

- IUPAC Name : 4-(Ethoxycarbonyl)-2'-iodobenzophenone

The presence of both ethoxycarbonyl and iodine groups in its structure suggests potential reactivity that may influence its biological activity.

The biological activity of ECIB can be attributed to its interactions with various molecular targets, including enzymes and receptors. The iodine atom is known to enhance the compound's binding affinity to biological targets, potentially leading to inhibition or modulation of enzymatic activity. The ethoxycarbonyl group may also participate in hydrogen bonding, further influencing the compound's behavior in biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that ECIB may possess antimicrobial properties, making it a candidate for further investigation as a potential antimicrobial agent .

- Enzyme Inhibition : ECIB has been shown to inhibit certain enzymes, which could be beneficial in therapeutic applications targeting enzyme-related diseases .

- Cytotoxicity : Some studies have indicated that ECIB may exhibit cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy .

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Observations | References |

|---|---|---|

| Antimicrobial | Inhibits growth of specific bacteria | |

| Enzyme Inhibition | Inhibits enzyme activity in vitro | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Detailed Research Findings

- Antimicrobial Studies :

- Enzyme Inhibition :

- Cytotoxicity Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.